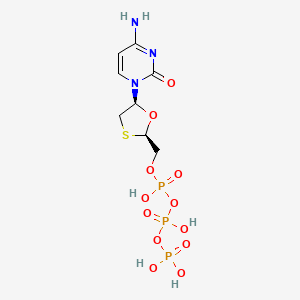

Lamivudine triphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143188-53-8 |

|---|---|

Molecular Formula |

C8H14N3O12P3S |

Molecular Weight |

469.20 g/mol |

IUPAC Name |

[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |

InChI Key |

YLEQMGZZMCJKCN-NKWVEPMBSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lamivudine Triphosphate: Chemical Structure, Properties, and Antiviral Mechanism

Introduction

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] As a prodrug, lamivudine's therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, lamivudine 5'-triphosphate (3TC-TP).[3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of lamivudine triphosphate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the anabolically phosphorylated form of lamivudine. The addition of the triphosphate group is crucial for its pharmacological activity.

Table 1: Physicochemical Properties of Lamivudine and this compound

| Property | Lamivudine | This compound | Reference(s) |

| IUPAC Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | [[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁N₃O₃S | C₈H₁₄N₃O₁₂P₃S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 229.26 g/mol | 469.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 134678-17-4 | 143188-53-8 | --INVALID-LINK--, --INVALID-LINK-- |

| LogP (experimental) | -1.4 | -4.2 (predicted) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility (in PBS, pH 7.2) | ~3 mg/mL | Not available | --INVALID-LINK-- |

Mechanism of Action: Intracellular Activation and Viral Inhibition

The antiviral activity of lamivudine is a multi-step process that occurs within the host cell. Lamivudine, as a prodrug, is transported into the cell where it undergoes sequential phosphorylation to its active triphosphate form.

Caption: Intracellular phosphorylation cascade of lamivudine.

Once formed, this compound acts as a competitive inhibitor of viral reverse transcriptase (RT) in both HIV and HBV.[4][5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.[6] Upon incorporation, the absence of a 3'-hydroxyl group on the lamivudine moiety prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination of DNA synthesis and halting viral replication.[1][5]

Caption: Competitive inhibition of reverse transcriptase by 3TC-TP.

Pharmacokinetic Properties

The sustained antiviral effect of lamivudine is attributed to the long intracellular half-life of its triphosphate form.

Table 2: Pharmacokinetic Parameters of Lamivudine and Intracellular this compound

| Parameter | Lamivudine (Plasma) | This compound (Intracellular) | Reference(s) |

| Elimination Half-life (t½) | 5-7 hours | 15.5-19 hours | [4] |

| AUC₂₄ (300 mg once daily) | 8,354 ng·h/mL | 59.5 pmol·h/10⁶ cells | [7] |

| Cmax (300 mg once daily) | Not Available | 4.10 pmol/10⁶ cells | [7] |

| C₂₄ (300 mg once daily) | Not Available | 1.49 pmol/10⁶ cells | [7] |

Antiviral Activity

Lamivudine exhibits potent activity against both HIV-1 and HBV. The in vitro efficacy is typically measured by the concentration required to inhibit viral replication by 50% (IC₅₀).

Table 3: In Vitro Antiviral Activity of Lamivudine

| Virus | Cell Line | Parameter | Value | Reference(s) |

| HIV-1 | Human peripheral blood mononuclear cells (PBMCs) | IC₅₀ | 0.0018 µM - 0.21 µM | [8] |

| HBV | Not Specified | Not Specified | Potent inhibitor | [8] |

Experimental Protocols

Synthesis of this compound

While detailed, proprietary industrial synthesis protocols are not publicly available, the synthesis of nucleoside triphosphates from their corresponding nucleosides generally follows a well-established chemical or enzymatic phosphorylation process. A common laboratory-scale chemical approach is the Yoshikawa procedure, which involves the phosphorylation of the parent nucleoside with phosphorus oxychloride in a trimethyl phosphate solvent. Enzymatic synthesis can also be achieved using a series of kinases.

Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of 3TC-TP in peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for 3TC-TP quantification by LC-MS/MS.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis and Extraction: Lyse the isolated PBMCs with cold 60% methanol to release intracellular contents.[9] The lysate is then centrifuged to remove cellular debris.

-

Solid-Phase Extraction (SPE): The methanolic cellular extract is loaded onto an anion exchange SPE plate.[9] A series of washes with increasing salt concentrations (e.g., KCl) is used to selectively elute lamivudine, its monophosphate, and diphosphate forms, while retaining the triphosphate.[9]

-

LC-MS/MS Analysis: The purified 3TC-TP is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Anion exchange chromatography is typically used for separation, and detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[10]

-

Quantification: The concentration of 3TC-TP is determined by comparing the peak area ratio of the analyte to an internal standard (e.g., a stable isotope-labeled 3TC-TP) against a calibration curve prepared with known concentrations of the analyte.[11]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against HIV-1 RT.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)•oligo(dT)), dCTP, and radioactively or fluorescently labeled dTTP.

-

Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 reverse transcriptase to the reaction mixture in the presence of varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

-

Quantification: Collect the precipitated DNA on a filter and quantify the incorporated labeled dTTP using scintillation counting or fluorescence measurement.

-

IC₅₀ Determination: The concentration of this compound that inhibits the reverse transcriptase activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is the pharmacologically active form of the prodrug lamivudine, exerting its potent antiviral effects through the competitive inhibition of viral reverse transcriptase and subsequent DNA chain termination. Its long intracellular half-life is a key pharmacokinetic feature that contributes to its sustained therapeutic efficacy. Understanding the chemical properties, mechanism of action, and methods for its quantification is crucial for the ongoing research and development of antiretroviral therapies.

References

- 1. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Lamivudine synthesis - chemicalbook [chemicalbook.com]

- 4. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and this compound within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Lamivudine Triphosphate for the Scientific Researcher

This guide provides an in-depth overview of this compound (3TC-TP), the active anabolite of the antiretroviral drug Lamivudine. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical and pharmacological aspects of 3TC-TP, including its mechanism of action, analytical quantification, and clinical implications.

SEO-Driven Long-Tail Keywords

This section presents a comprehensive list of SEO-driven, long-tail keywords related to this compound, designed to align with the specific queries of scientific researchers.

I. Mechanism of Action & Pharmacology

-

intracellular phosphorylation of lamivudine to triphosphate

-

This compound mechanism of action HIV

-

This compound as a chain terminator

-

competitive inhibition of reverse transcriptase by 3TC-TP

-

This compound binding to HIV reverse transcriptase

-

pharmacokinetics of intracellular this compound

-

This compound intracellular half-life

-

cellular uptake and metabolism of lamivudine

-

This compound vs emtricitabine triphosphate efficacy

-

inhibition of HBV polymerase by this compound

-

This compound effect on mitochondrial DNA polymerase

-

selectivity of this compound for viral polymerases

II. Analytical Chemistry & Quantification

-

quantification of intracellular this compound by LC-MS/MS

-

LC-MS/MS protocol for 3TC-TP in PBMCs

-

sample preparation for this compound analysis

-

radioimmunoassay for this compound detection

-

validation of analytical methods for 3TC-TP

-

stability of this compound in biological samples

-

forced degradation studies of lamivudine

-

determination of this compound in dried blood spots

-

simultaneous quantification of 3TC-TP and other NRTI-TPs

-

enzymatic assays for intracellular this compound levels

III. Drug Resistance

-

M184V mutation effect on this compound binding

-

mechanism of lamivudine resistance in HIV

-

This compound affinity for M184V mutant reverse transcriptase

-

cross-resistance between lamivudine and other NRTIs

-

impact of M184V on viral fitness and lamivudine efficacy

-

genotypic and phenotypic assays for lamivudine resistance

-

structural basis of lamivudine resistance

-

This compound activity against resistant HBV strains

-

compensatory mutations to M184V and lamivudine susceptibility

IV. Clinical & Translational Research

-

correlation of intracellular 3TC-TP levels with virologic response

-

This compound concentrations in different cell types

-

drug-drug interactions affecting intracellular this compound

-

This compound levels in HIV/HBV co-infection

-

pediatric pharmacokinetics of this compound

-

This compound in pre-exposure prophylaxis (PrEP)

-

monitoring this compound as a measure of adherence

-

relationship between plasma lamivudine and intracellular 3TC-TP

-

impact of transporters on intracellular this compound accumulation

V. Structural Biology & Molecular Modeling

-

crystal structure of HIV reverse transcriptase with this compound

-

3D structure of this compound bound to polymerase

-

molecular modeling of this compound in the RT active site

-

structural comparison of wild-type and M184V RT with 3TC-TP

-

binding energy calculations for this compound

-

conformational analysis of this compound

Quantitative Data Summary

This section summarizes key quantitative data regarding the pharmacokinetics and intracellular concentrations of this compound, presented in a structured format for easy comparison.

Table 1: Pharmacokinetic Parameters of Intracellular this compound (3TC-TP) in Healthy Volunteers

| Dosage Regimen | Cmax (pmol/10⁶ cells) | AUC₂₄ (pmol·h/10⁶ cells) | C₂₄ (pmol/10⁶ cells) | Intracellular Half-life (hours) | Reference |

| 300 mg once daily | 4.10 (3.59 to 4.69) | 59.5 (51.8 to 68.3) | 1.49 (1.19 to 1.86) | ~15-16 | [1] |

| 150 mg once daily | 2.95 (2.47 to 3.51) | 44.0 (38.0 to 51.0) | 1.23 (1.00 to 1.52) | ~15-16 | [1] |

| 150 mg twice daily | 0.93 (0.81, 1.07) * | 0.99 (0.88, 1.11) * | - | ~15-16 | [2] |

Note: Values are presented as Geometric Mean (90% Confidence Interval). For the 150 mg twice-daily regimen, the values represent the geometric least-squares mean ratio compared to the 300 mg once-daily regimen.

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the quantification and analysis of this compound.

Protocol 1: Quantification of Intracellular this compound from PBMCs using LC-MS/MS

Objective: To accurately measure the concentration of 3TC-TP in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation:

-

Collect whole blood in CPT Vacutainer tubes.

-

Isolate PBMCs via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

-

Count the cells using a hemocytometer to determine the total cell number.

-

-

Cell Lysis and Protein Precipitation:

-

Pellet the PBMCs by centrifugation.

-

Resuspend the cell pellet in a known volume of cold 70% methanol to lyse the cells and precipitate proteins.

-

Vortex the mixture thoroughly to ensure complete lysis.

-

Store the lysate at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS:

-

Thaw the cell lysate on ice.

-

Add an internal standard (e.g., a stable isotope-labeled 3TC-TP or a related compound like 2-chloroadenosine 5′-triphosphate).

-

Centrifuge the lysate at high speed (e.g., 13,000 rpm) at 4°C to pellet any remaining debris.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (Optional but recommended for cleaner samples):

-

Condition an anion exchange solid-phase extraction (SPE) cartridge.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the triphosphate fraction using a high salt buffer.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for nucleotide separation (e.g., an ion-pair reversed-phase column or a hydrophilic interaction liquid chromatography - HILIC - column).

-

Mobile Phase: Employ a gradient elution with a mobile phase system appropriate for the chosen column (e.g., a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol, often containing an ion-pairing agent).

-

Mass Spectrometry: Operate the mass spectrometer in negative ionization mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3TC-TP and the internal standard for accurate quantification.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of 3TC-TP.

-

Calculate the concentration of 3TC-TP in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Normalize the concentration to the number of cells (e.g., pmol/10⁶ cells).

-

Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 reverse transcriptase (wild-type or mutant).

-

A homopolymeric template-primer such as poly(rA)/oligo(dT).

-

The natural substrate corresponding to the template (e.g., dTTP for poly(rA)/oligo(dT)).

-

Radiolabeled substrate (e.g., [³H]dTTP).

-

This compound (3TC-TP) at various concentrations.

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT).

-

Trichloroacetic acid (TCA) for precipitation.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer, and unlabeled dTTP.

-

Add varying concentrations of 3TC-TP to different reaction tubes.

-

Initiate the reaction by adding the HIV-1 reverse transcriptase and the radiolabeled [³H]dTTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and then ethanol to remove unincorporated nucleotides.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 3TC-TP compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the 3TC-TP concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

Visualizations

This section provides diagrams created using the DOT language to illustrate key pathways and workflows related to this compound.

Caption: Intracellular activation pathway of Lamivudine and its mechanism of action.

References

Abstract

The Wnt signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2][3] Its dysregulation is a hallmark of numerous pathologies, including cancer and metabolic diseases, making it a focal point for drug discovery and therapeutic development.[4][5] This technical guide provides a foundational overview of the canonical Wnt/β-catenin pathway, intended for researchers, scientists, and drug development professionals. It details the core mechanism of pathway activation, presents key experimental protocols for its investigation, summarizes quantitative data, and provides visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding.

Introduction to Canonical Wnt Signaling

The Wnt family comprises a group of secreted glycoprotein ligands that activate various downstream signaling pathways.[3][4] The most extensively studied of these is the canonical Wnt pathway, which is defined by its central effector, the transcriptional co-activator β-catenin.[1][2] In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex."[6] Pathway activation, initiated by the binding of a Wnt ligand to its cell surface receptors, leads to the stabilization and nuclear translocation of β-catenin, which in turn modulates target gene expression.[5][7] This signaling axis is integral to processes such as cell proliferation, fate determination, and migration.[1][8]

The Core Mechanism: An "ON/OFF" Switch

The canonical Wnt pathway operates as a tightly regulated molecular switch, transitioning between "OFF" and "ON" states based on the presence or absence of Wnt ligands.

"OFF" State: β-Catenin Destruction

In the absence of a Wnt ligand, the pathway is inactive. Cytosolic β-catenin is sequestered by a multi-protein "destruction complex" consisting of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α).[2][6] Within this complex, CK1α and GSK3β sequentially phosphorylate β-catenin at specific N-terminal serine and threonine residues.[2] This phosphorylation event marks β-catenin for ubiquitination by the E3 ligase β-TrCP, leading to its subsequent degradation by the proteasome.[2][9] Consequently, β-catenin levels in the cytoplasm are kept low, and in the nucleus, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors are bound by co-repressors like Groucho, actively repressing the transcription of Wnt target genes.[10]

"ON" State: β-Catenin Stabilization and Nuclear Translocation

The pathway is activated when a Wnt ligand binds to a receptor complex on the cell surface, composed of a seven-transmembrane Frizzled (Fz) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor.[2][6][7] This binding event recruits the cytoplasmic scaffolding protein Dishevelled (Dvl), which becomes activated and inhibits the destruction complex.[1][7] This inhibition prevents the phosphorylation and subsequent degradation of β-catenin. As a result, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[7][8] In the nucleus, β-catenin displaces the Groucho co-repressor and binds to TCF/LEF transcription factors, recruiting other co-activators to initiate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[6][11]

Key Experimental Protocols for Pathway Investigation

Investigating the Wnt pathway involves quantifying the activity of its components. The following are foundational experimental techniques used by researchers to measure pathway activation.

Dual-Luciferase Reporter Assay (TOP/FOP-Flash)

This is the most common method for quantifying Wnt/β-catenin-driven transcriptional activity.[10] The assay utilizes a reporter plasmid (TOP-Flash) containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. When the Wnt pathway is active, nuclear β-catenin/TCF/LEF complexes bind to these sites and drive luciferase expression. A control plasmid (FOP-Flash) with mutated TCF/LEF sites is used to measure non-specific activity. A second, constitutively expressed reporter, such as Renilla luciferase, is co-transfected to normalize for transfection efficiency and cell viability.[3][12]

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TOP-Flash (or FOP-Flash) reporter plasmid and the Renilla normalization plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment: After 24 hours, treat the cells with Wnt agonists (e.g., recombinant Wnt3a protein or a GSK3β inhibitor like CHIR99021) or antagonists for a specified duration (typically 18-24 hours).

-

Cell Lysis: Discard the culture medium, wash cells with PBS, and add 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Measurement:

-

Transfer 20 µL of cell lysate to a white, opaque 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[13]

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. The fold change in Wnt activity is determined by normalizing the ratio of the treated group to that of the untreated control group.[14]

Western Blot for β-catenin Levels

Western blotting is used to qualitatively and semi-quantitatively measure the levels of total and active (non-phosphorylated) β-catenin protein, providing direct evidence of its stabilization.

Detailed Methodology:

-

Sample Preparation: Treat cells with Wnt pathway modulators as described above. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1][6]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imaging system.[15] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to confirm equal protein loading.

Quantitative Data Presentation

Clear presentation of quantitative data is essential for interpreting experimental outcomes. The following tables summarize typical results from the assays described above.

Table 1: Dual-Luciferase Reporter Assay Results

This table shows the dose-dependent activation of the Wnt pathway in HEK293T cells treated with the GSK3β inhibitor CHIR99021 for 24 hours. Data are presented as fold change in normalized luciferase activity relative to the vehicle control.

| Treatment Concentration (µM) | Mean Firefly/Renilla Ratio | Standard Deviation | Fold Change vs. Vehicle |

| 0 (Vehicle) | 1.05 | 0.15 | 1.0 |

| 0.1 | 15.75 | 2.10 | 15.0 |

| 0.5 | 88.20 | 9.50 | 84.0 |

| 1.0 | 204.75 | 21.30 | 195.0 |

| 5.0 | 1050.00 | 112.00 | 1000.0 |

| 10.0 | 10500.00 | 980.00 | 10000.0 |

Data are hypothetical, based on typical results reported in literature such as dose-response experiments.[16][17]

Table 2: Densitometry Analysis of β-catenin Western Blot

This table shows the relative abundance of total β-catenin protein in CaSki cells treated with Wnt3a conditioned medium for 6 hours. Values are normalized to the β-actin loading control and expressed relative to the untreated control.

| Treatment | β-catenin Band Intensity | β-actin Band Intensity | Normalized β-catenin Level | Relative Abundance |

| Untreated Control | 15,000 | 45,000 | 0.33 | 1.00 |

| Control Medium | 15,500 | 45,500 | 0.34 | 1.03 |

| Wnt3a Medium | 48,000 | 46,000 | 1.04 | 3.15 |

Data are hypothetical, representing typical outcomes where Wnt activation leads to an increase in β-catenin protein levels.[18][19]

Conclusion

The canonical Wnt/β-catenin signaling pathway is a fundamental cellular mechanism with profound implications for health and disease. Understanding its foundational principles and the exploratory methods used to investigate it is critical for researchers in both basic science and drug development. The experimental protocols for dual-luciferase assays and Western blotting, combined with structured quantitative data analysis, provide a robust framework for exploring the pathway's activity. The continued investigation of this complex and vital pathway holds significant promise for the development of novel therapeutics targeting a wide array of human diseases.[4][20]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. New Research Solutions for Wnt/β-Catenin Signaling from ScienCell! [sciencellonline.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Pathway dual-luciferase reporter assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 11. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. addgene.org [addgene.org]

- 16. researchgate.net [researchgate.net]

- 17. Dose-dependent responses to canonical Wnt transcriptional complexes in the regulation of mammalian nephron progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound isolated from the bacterium Streptomyces hygroscopicus, has garnered significant attention in the scientific community for its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1][2] Initially developed as an antifungal and immunosuppressive agent, its profound effects on cell growth, proliferation, and metabolism have led to its extensive investigation as a potential therapeutic for a wide range of diseases, including cancer, neurodegenerative disorders, and age-related conditions.[1][2][3][4] This technical guide provides an in-depth overview of the core methodologies and applications of rapamycin in a research setting, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][5] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR, a serine/threonine kinase that acts as a central regulator of cellular processes.[5][6] mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream pathways.[6][7]

mTORC1 , which is acutely sensitive to rapamycin, plays a crucial role in promoting anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[5][8] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are involved in translation initiation.[1] By inhibiting mTORC1, rapamycin leads to the dephosphorylation and inactivation of p70 S6 kinase and promotes the binding of 4E-BP1 to eIF4E, thereby blocking protein synthesis and arresting the cell cycle in the G1 phase.[9]

mTORC2 is generally considered to be less sensitive to acute rapamycin treatment, although chronic exposure can lead to its inhibition in some cell types.[4][10] mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[1][8]

The intricate signaling network of mTOR allows it to integrate a variety of extracellular and intracellular signals, including growth factors, nutrients, and cellular energy status, to control cell growth and proliferation.[7][8]

Quantitative Data: In Vitro Efficacy

The effective concentration of rapamycin can vary significantly depending on the cell line and the specific biological endpoint being measured. A summary of reported IC50 values for rapamycin in various cancer cell lines is presented below.

| Cell Line | Cancer Type | Endpoint | IC50 | Citation |

| HEK293 | Human Embryonic Kidney | mTOR Activity | ~0.1 nM | [11] |

| MCF-7 | Breast Cancer | Proliferation | 20 nM | [12] |

| MDA-MB-231 | Breast Cancer | Proliferation | 20 µM | [12] |

| T98G | Glioblastoma | Cell Viability | 2 nM | [11] |

| U87-MG | Glioblastoma | Cell Viability | 1 µM | [11] |

| Ca9-22 | Oral Cancer | Proliferation | ~15 µM | [13] |

Note: The wide range of IC50 values highlights the differential sensitivity of various cell lines to rapamycin.[12] For instance, the IC50 for inhibiting S6K1 phosphorylation is often much lower than that required for inhibiting cell proliferation.[10][12]

Experimental Protocols

Cell Culture Treatment

A common application of rapamycin in research is to treat cultured cells to study its effects on various cellular processes.

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

-

Stock Solution Preparation: Prepare a concentrated stock solution of rapamycin in a solvent such as DMSO or ethanol.[9][14] For a 100 µM stock, dissolve 9.1 µg of rapamycin in 100 µl of solvent.[9]

-

Working Solution Preparation: Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[14] It is recommended to add the medium to the rapamycin solution rather than the other way around to minimize precipitation.[14]

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of rapamycin. For control wells, use medium with the same concentration of the solvent used for the stock solution.

-

Incubation: Incubate the cells for the desired period (e.g., 1 hour for studying acute signaling events, or 24-72 hours for proliferation or apoptosis assays).[9][15]

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, cell viability assays (e.g., MTT, LDH), or cell cycle analysis.[13][16]

Autophagy Induction and Measurement

Rapamycin is a well-established inducer of autophagy.[11]

Protocol:

-

Cell Treatment: Treat cells with rapamycin (e.g., 10-20 µM for 24 hours in Ca9-22 cells) as described in the previous protocol.[13]

-

Autophagy Quantification (Flow Cytometry):

-

Resuspend rapamycin-treated and control cells in culture medium containing a red staining solution for autophagy detection.

-

Incubate for 60 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of autophagic cells.[13]

-

-

Western Blot Analysis:

-

Lyse the treated cells and perform Western blotting to detect changes in the expression of autophagy-related proteins such as LC3B-II and p62.[16] An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

Reactive Oxygen Species (ROS) Measurement

Rapamycin has been shown to induce oxidative stress in some cancer cells.[16]

Protocol:

-

Cell Treatment: Treat cells with rapamycin (e.g., 10-20 µM for 24 hours) as previously described.[13]

-

ROS Detection (Flow Cytometry):

-

Resuspend the treated and control cells in culture medium.

-

Add a green ROS staining solution and incubate in the dark for 1 hour at 37°C.

-

Analyze the fluorescent intensity of the cells by flow cytometry at 488 nm to determine the levels of intracellular ROS.[13]

-

Pharmacokinetics

Understanding the pharmacokinetic properties of rapamycin is crucial for in vivo studies and clinical applications.

| Parameter | Value | Species/Context | Citation |

| Elimination Half-life | ~60 hours | Healthy Male Volunteers (single oral dose) | [17] |

| 68.9 ± 13.6 hours | Early-stage Alzheimer's Disease Patients (weekly oral dose) | [18] | |

| Time to Peak Concentration (tmax) | 1.3 ± 0.5 hours | Healthy Male Volunteers (single oral dose) | [17] |

| Distribution | Sequesters in erythrocytes | Humans | [19] |

| Metabolism | Cytochrome P450 3A4 system | Humans | [20] |

Note: Rapamycin has a long elimination half-life, which allows for once-daily or even intermittent dosing regimens.[20][21] It exhibits poor oral absorption and significant inter- and intra-patient variability in its pharmacokinetics.[20]

Visualizing Rapamycin's Mechanism of Action

To further elucidate the complex signaling pathways affected by rapamycin, the following diagrams have been generated using Graphviz.

Caption: The mTORC1 signaling pathway and its inhibition by rapamycin.

Caption: A generalized experimental workflow for studying the effects of rapamycin in vitro.

Conclusion

Rapamycin remains a powerful tool in biomedical research due to its specific inhibition of the mTOR pathway. This guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy in various cell lines, detailed experimental protocols for its application, and a summary of its pharmacokinetic properties. The provided visualizations of the mTOR signaling pathway and a typical experimental workflow serve to further clarify the concepts discussed. A thorough understanding of these methodological and application-focused aspects of rapamycin is essential for researchers and scientists seeking to leverage this compound in their studies and for drug development professionals exploring its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 10. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rapamycin.news [rapamycin.news]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medrxiv.org [medrxiv.org]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

It appears there was a missing piece of information in your request. To generate a detailed and accurate technical guide on troubleshooting and optimization, please specify the name of "This Compound." The experimental protocols, challenges, and relevant signaling pathways are entirely dependent on the specific chemical, drug, or molecule you are working with.

Once you provide the name of the compound, I can proceed to generate a comprehensive guide that includes:

-

Targeted Troubleshooting and Optimization Keywords: Addressing common challenges and refinements for the specified compound.

-

In-depth Technical Content: A guide tailored to researchers, scientists, and drug development professionals.

-

Structured Data Presentation: Summarizing all quantitative data into clear tables.

-

Detailed Experimental Protocols: Providing methodologies for key experiments.

-

Custom Visualizations: Creating diagrams for signaling pathways and workflows using Graphviz, adhering to all your specified formatting and color requirements.

I am ready to proceed as soon as you provide the name of the compound.

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Technical Guide: Validation and Comparative Analysis of Imatinib, a Targeted Tyrosine Kinase Inhibitor

This guide provides a comprehensive overview of the validation and comparative assessment of Imatinib, a first-generation tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of key biological pathways and workflows.

Mechanism of Action of Imatinib

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases.[1][2] Its primary therapeutic success comes from its ability to target the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[3] Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase domain when the kinase is in its inactive conformation.[1][4] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates.[4] The result is the inhibition of proliferative signals and the induction of apoptosis in cancer cells driven by the Bcr-Abl kinase.[1] Besides Bcr-Abl, Imatinib also effectively inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and the c-Kit receptor.[5]

Figure 1: Imatinib's Mechanism of Action on the BCR-ABL Pathway.

Experimental Validation Protocols

To validate the efficacy of a compound like Imatinib, a series of in vitro assays are essential. These assays confirm the compound's direct inhibitory effect on its target kinase and its functional impact on cancer cell viability.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6] The principle is to quantify the amount of a substrate phosphorylated by the kinase in the presence and absence of the inhibitor.[7] A common method involves measuring the amount of ADP produced, which is directly proportional to kinase activity.[8]

Experimental Protocol (ADP-Glo™ Kinase Assay as an example):

-

Reagent Preparation: Prepare kinase buffer, purified Bcr-Abl kinase enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP solution. Prepare a serial dilution of Imatinib.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and Imatinib at various concentrations.[9]

-

Initiate the reaction by adding a final concentration of ATP (e.g., 10-100 µM).[9]

-

Include controls: "no kinase" wells (background) and "no inhibitor" wells (maximum activity).

-

Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.

-

Data Analysis: Normalize the data to controls and plot the percentage of kinase inhibition against the logarithm of Imatinib concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.[11]

Experimental Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of Imatinib in the culture medium.

-

Add the diluted compound to the wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[13]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Data Acquisition: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of Imatinib concentration to determine the IC50 value.

Figure 2: Standard Workflow for In Vitro Validation of a Kinase Inhibitor.

Quantitative Data Presentation

Summarizing quantitative data in tables allows for direct comparison of a compound's potency across different assays and against other inhibitors.

Table 1: In Vitro Kinase Inhibition of Imatinib

| Target Kinase | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| v-Abl | Cell-free | 0.6 | [5] |

| c-Kit | Cell-free | 0.1 | [5] |

| PDGFR | Cell-free | 0.1 |[5] |

Table 2: Cell-Based Assay IC50 Values for Bcr-Abl Positive Cell Lines

| Cell Line | Compound | IC50 (nM) | Reference |

|---|---|---|---|

| K562 (CML) | Imatinib | 267 | [14] |

| K562 (CML) | Imatinib | 80 | [15] |

| Ba/F3 (p210 BCR-ABL) | Imatinib | ~250-600* | [16][17] |

| Ba/F3 (p210 BCR-ABL) | Dasatinib | ~1-5* | [16] |

| Ba/F3 (p210 BCR-ABL) | Nilotinib | ~10-50* | [16] |

*Ranges are estimated from graphical data and text descriptions in cited sources.

Comparative Analysis with Other Tyrosine Kinase Inhibitors

While Imatinib revolutionized CML treatment, some patients develop resistance, often due to point mutations in the Bcr-Abl kinase domain.[18] This led to the development of second-generation TKIs like Dasatinib and Nilotinib.[3]

-

Dasatinib: An inhibitor of both the active and inactive conformations of the Abl kinase. It is over 300-fold more potent than Imatinib against unmutated Bcr-Abl in vitro.[16] It is effective against many Imatinib-resistant mutations but is generally ineffective against the T315I mutation.[19]

-

Nilotinib: Designed from the Imatinib chemical structure, Nilotinib binds to the inactive conformation of the Abl kinase, similar to Imatinib.[16] It is approximately 20- to 50-fold more potent than Imatinib and is also active against many Imatinib-resistant mutants, with the notable exception of T315I.[16][20]

Clinical studies have shown that both Dasatinib and Nilotinib lead to higher and faster rates of cytogenetic and molecular response compared to Imatinib in newly diagnosed CML patients.[21][22]

Figure 3: Logical Framework for Comparing Tyrosine Kinase Inhibitors.

Conclusion

The validation of a targeted compound like Imatinib relies on a multi-faceted approach, beginning with direct biochemical assays to confirm target engagement and progressing to cell-based functional assays to demonstrate efficacy in a relevant biological context. Comparative analysis against next-generation compounds is crucial for understanding relative potency, resistance profiles, and potential clinical positioning. The protocols and data presented in this guide offer a foundational framework for the rigorous evaluation of kinase inhibitors in a drug discovery and development setting.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. proteopedia.org [proteopedia.org]

- 19. Validate User [ashpublications.org]

- 20. Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dasatinib, nilotinib and standard-dose imatinib for the first-line treatment of chronic myeloid leukaemia: systematic reviews and economic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meshagency.com [meshagency.com]

- 5. unleashed-technologies.com [unleashed-technologies.com]

An In-depth Technical Guide on the Mechanism of Action of Lamivudine Triphosphate in HIV Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamivudine, a cornerstone of antiretroviral therapy, exerts its anti-HIV effect through its intracellularly active metabolite, lamivudine triphosphate (3TC-TP). This guide provides a detailed technical overview of the molecular mechanisms by which 3TC-TP inhibits HIV-1 reverse transcriptase (RT), the critical enzyme for viral replication. Through competitive inhibition and subsequent chain termination of viral DNA synthesis, 3TC-TP effectively suppresses viral load. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanism and the experimental workflows used to characterize it.

Introduction

Lamivudine (3TC) is a synthetic nucleoside analogue of cytidine that demonstrates potent activity against Human Immunodeficiency Virus (HIV).[1][2] Following administration, lamivudine is anabolically phosphorylated by host cellular kinases to its active 5'-triphosphate form, this compound (3TC-TP).[3] This active metabolite is the key effector molecule that targets the HIV reverse transcriptase enzyme. The mechanism of action of 3TC-TP is twofold: it acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a chain terminator of the nascent viral DNA strand.[3] The lack of a 3'-hydroxyl group on the sugar moiety of lamivudine, once incorporated, prevents the formation of a 5'-3' phosphodiester bond with the incoming nucleotide, thereby halting DNA elongation.[3]

Quantitative Analysis of this compound Activity

The inhibitory potency and enzymatic interaction of lamivudine and its triphosphate form with HIV-1 RT have been quantified through various in vitro assays. These data are crucial for understanding its efficacy and for the development of new antiretroviral agents.

Table 1: In Vitro Inhibitory Activity of Lamivudine against HIV-1

| HIV-1 Strain | Cell Line | IC50 (µM) | Reference |

| HIV-1 | Various | 0.002 - 1.14 | [2] |

| HIV-1 | - | 0.316 | [1] |

| HIV-1 Group O | Various | 0.05 nM (mean) | [4] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pre-Steady-State Kinetic Parameters for the Incorporation of this compound ((-)-3TC-TP) and dCTP by HIV-1 Reverse Transcriptase

| Substrate | K_d (µM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |

| dCTP | > dCTP | dCTP > (-)-3TC-TP | dCTP > (-)-3TC-TP |

| (-)-3TC-TP | ≅ ddCTP ≅ (+)-3TC-TP | ddCTP > (+)-3TC-TP > (-)-3TC-TP | ddCTP > (+)-3TC-TP > (-)-3TC-TP |

Data derived from I-Chueh Lee, et al. (1998).[5] This study used a DNA/RNA primer-template. The exact numerical values were presented graphically in the original publication, and the table reflects the relative trends.

-

K_d (Dissociation Constant): Represents the affinity of the substrate for the enzyme. A lower K_d indicates a higher affinity. The data indicates that while the affinity of (-)-3TC-TP is comparable to other cytidine analogues, it is lower than that of the natural substrate dCTP.[5]

-

k_pol (Rate of Incorporation): Represents the catalytic rate of nucleotide incorporation. The natural substrate dCTP is incorporated at a significantly higher rate than (-)-3TC-TP.[5]

-

Incorporation Efficiency (k_pol/K_d): This ratio is a measure of the overall catalytic efficiency of the enzyme for a particular substrate. HIV-1 RT is substantially more efficient at incorporating the natural dCTP compared to the lamivudine analogue.[5]

Mechanism of Action: A Two-Step Process

The inhibitory effect of this compound on HIV reverse transcriptase is a well-defined, two-step process involving competitive inhibition and chain termination.

Competitive Inhibition

This compound, being structurally similar to the endogenous deoxycytidine triphosphate (dCTP), competes for the same active site on the HIV reverse transcriptase enzyme.[3] The binding of either 3TC-TP or dCTP to the enzyme-template-primer complex is a critical step in viral DNA synthesis. The relative concentrations of 3TC-TP and dCTP within the cell, along with their respective binding affinities for the reverse transcriptase, dictate the probability of incorporation of the inhibitor versus the natural nucleotide.

DNA Chain Termination

Upon successful competition and incorporation into the growing viral DNA chain, lamivudine acts as a chain terminator.[3] Unlike natural deoxynucleotides, lamivudine lacks a 3'-hydroxyl (-OH) group on its sugar ring.[3] This 3'-OH group is essential for the formation of a phosphodiester bond with the 5'-triphosphate of the next incoming deoxynucleotide, a process that elongates the DNA chain. The absence of this group in the incorporated lamivudine molecule makes further DNA synthesis impossible, leading to the premature termination of the viral DNA strand.

Experimental Protocols

The characterization of HIV reverse transcriptase inhibitors like lamivudine involves a series of in vitro enzymatic assays. The following are generalized protocols for steady-state and pre-steady-state kinetic analyses.

Steady-State Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of HIV-1 RT by 50% under steady-state conditions.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (purified)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxythymidine triphosphate (dTTP), radiolabeled (e.g., [³H]dTTP)

-

This compound (or other inhibitors) at various concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

TCA (trichloroacetic acid) solution

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a fixed concentration of [³H]dTTP.

-

Aliquot the reaction mixture into tubes.

-

Add varying concentrations of the inhibitor (this compound) to the respective tubes. A control with no inhibitor is included.

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reactions by adding cold TCA solution to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Pre-Steady-State Single-Turnover Incorporation Assay (k_pol and K_d Determination)

This method allows for the determination of the elementary rate constants for nucleotide incorporation (k_pol) and the dissociation constant (K_d) of the nucleotide from the enzyme-DNA complex.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (purified)

-

5'-radiolabeled DNA primer annealed to a DNA or RNA template

-

This compound and dCTP at various concentrations

-

Reaction buffer (as above)

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Pre-incubate a solution of HIV-1 RT and the 5'-radiolabeled primer-template complex to form the binary complex. The concentration of the enzyme should be in excess of the primer-template to ensure single-turnover conditions.

-

Rapidly mix the binary complex with a solution containing the nucleotide (this compound or dCTP) at various concentrations and MgCl₂ to initiate the incorporation reaction. This is typically done using a rapid quench-flow instrument.

-

Allow the reaction to proceed for various short time points (milliseconds to seconds).

-

Quench the reaction at each time point by adding the EDTA solution.

-

Denature the reaction products and resolve them on a denaturing polyacrylamide gel.

-

Visualize and quantify the amount of unextended primer and the +1 extended product using a phosphorimager.

-

Plot the product formation against time for each nucleotide concentration and fit the data to a single-exponential equation to determine the observed rate of incorporation (k_obs).

-

Plot the k_obs values against the nucleotide concentration and fit the data to a hyperbolic equation to determine the maximum rate of incorporation (k_pol) and the dissociation constant (K_d).

Conclusion

This compound effectively inhibits HIV-1 reverse transcriptase through a dual mechanism of competitive inhibition with the natural substrate dCTP and subsequent chain termination of viral DNA synthesis. The quantitative kinetic data demonstrate that while HIV-1 RT has a higher affinity for and more efficiently incorporates the natural nucleotide, the presence of this compound at sufficient intracellular concentrations leads to potent viral suppression. The detailed experimental protocols provided herein serve as a guide for the continued evaluation of lamivudine and the development of novel reverse transcriptase inhibitors. The visual representations of the mechanism and experimental workflows offer a clear conceptual framework for understanding this critical aspect of antiretroviral therapy.

References

- 1. apexbt.com [apexbt.com]

- 2. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Non-Group M Strains and ART - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic studies comparing the incorporation of (+) and (-) isomers of 3TCTP by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Intracellular Phosphorylation of Lamivudine to its Active Triphosphate Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV and Hepatitis B Virus (HBV). As a prodrug, its antiviral efficacy is wholly contingent upon its intracellular conversion to the active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP). This multi-step phosphorylation is orchestrated by host cellular kinases and represents the critical activation pathway. This document serves as a technical guide, delineating the enzymatic cascade, summarizing key quantitative data, providing detailed experimental protocols, and illustrating the core biochemical pathways involved in the intracellular activation of lamivudine.

Introduction

Lamivudine is a synthetic nucleoside analogue of deoxycytidine that must be anabolized within the host cell to exert its antiviral effect.[1][2] The resultant active metabolite, 3TC-TP, functions as a competitive inhibitor of viral reverse transcriptase and as a chain terminator upon its incorporation into viral DNA, thereby halting replication.[1][3][4][5] The efficiency of this intracellular phosphorylation process is a primary determinant of the drug's potency and is influenced by various cellular factors. A comprehensive understanding of this pathway is therefore crucial for optimizing antiretroviral therapy and for the rational design of new nucleoside analogues.

The Phosphorylation Cascade

The conversion of lamivudine to its active triphosphate form is a sequential three-step process catalyzed by host cell enzymes.[6][7] Lamivudine can enter the cell either by passive diffusion or through active transport via uptake transporters.[8][9]

-

Step 1: Monophosphorylation: The initial and often rate-limiting step is the conversion of lamivudine to lamivudine monophosphate (3TC-MP). This reaction is catalyzed by deoxycytidine kinase (dCK).[7][8][9]

-

Step 2: Diphosphorylation: 3TC-MP is subsequently phosphorylated to lamivudine diphosphate (3TC-DP). This step is primarily mediated by cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK/dCMPK).[6][8][9]

-

Step 3: Triphosphorylation: In the final step, 3TC-DP is converted to the active this compound (3TC-TP). This reaction is catalyzed by nucleoside diphosphate kinase (NDPK).[7][8][9][10]

Once formed, 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the viral DNA chain by reverse transcriptase.[4]

Caption: Intracellular metabolic activation pathway of lamivudine.

Quantitative Data Summary

The kinetics of lamivudine phosphorylation and the resulting intracellular concentrations of its metabolites are key to its efficacy. Intracellular pharmacokinetic parameters are known to be highly variable between patients.[11] The conversion of lamivudine diphosphate (3TC-DP) to the triphosphate form (3TC-TP) is considered a rate-limiting step.[11] The intracellular half-life of 3TC-TP is long, estimated to be between 10.5 to 19 hours depending on the cell line, which supports once-daily dosing regimens.[2][6]

| Parameter | Value | Cell Type / Condition | Source |

| Intracellular Half-Life (t½) of 3TC-TP | 15.3 - 16.1 hours | HIV-1 infected patient PBMCs | [11] |

| 10.5 - 15.5 hours | HIV-1 cell lines | [2] | |

| 17 - 19 hours | HBV cell lines | [2] | |

| Predominant Intracellular Metabolite | Lamivudine Diphosphate (3TC-DP) | HIV-1 infected patient PBMCs | [11][12] |

| 3TC-TP Concentration (Cmax) | 4.10 pmol/10⁶ cells | Healthy volunteer PBMCs (300 mg dose) | [13] |

| 3TC-TP Concentration (Cmax) | 2.95 pmol/10⁶ cells | Healthy volunteer PBMCs (150 mg dose) | [13] |

| 3TC-TP Area Under the Curve (AUC₂₄) | 59.5 pmol·h/10⁶ cells | Healthy volunteer PBMCs (300 mg dose) | [13] |

| 3TC-TP Area Under the Curve (AUC₂₄) | 44.0 pmol·h/10⁶ cells | Healthy volunteer PBMCs (150 mg dose) | [13] |

Experimental Protocols

Protocol: Quantification of Intracellular this compound from PBMCs

This protocol outlines a common method for extracting and quantifying 3TC-TP from peripheral blood mononuclear cells (PBMCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

References

- 1. Lamivudine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Frontiers | Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients [frontiersin.org]

- 10. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lamivudine (3TC) phosphorylation and drug interactions in vitro [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Keystone Antiretroviral: A Technical History of Lamivudine

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and History of Lamivudine as a Nucleoside Analog

Abstract

Lamivudine (3TC), a synthetic nucleoside analog, represents a landmark achievement in the history of antiviral therapy. Its discovery and development marked a pivotal moment in the fight against Human Immunodeficiency Virus (HIV) and later, Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of lamivudine, with a focus on the key experimental data and methodologies that underpinned its journey from laboratory synthesis to a cornerstone of combination antiretroviral therapy. Quantitative data from seminal preclinical and clinical studies are presented in structured tables, and critical experimental protocols are detailed to provide a practical resource for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the scientific processes.

Discovery and Early Development

The story of lamivudine begins in the late 1980s, a period of intense research driven by the urgent need for effective HIV treatments. The first approved antiretroviral, zidovudine (AZT), had demonstrated the potential of nucleoside analogs to inhibit HIV's reverse transcriptase, but its efficacy was often limited by toxicity and the rapid emergence of drug resistance.

In 1988, at the Montreal-based company IAF BioChem International, Inc., a team of scientists including Bernard Belleau and Paul Nguyen-Ba synthesized a racemic mixture of 2'-deoxy-3'-thiacytidine, designated BCH-189.[1][2] The crucial step in unlocking its therapeutic potential came in 1989 with the isolation of its two enantiomers.[1][2] Subsequent investigations by Dr. Yung-Chi Cheng at Yale University revealed that the negative enantiomer, later named lamivudine, possessed potent antiviral activity against HIV with significantly lower cytotoxicity than its positive counterpart.[1][2]

Further research at Emory University by Dr. Raymond Schinazi, Dr. Dennis Liotta, and Dr. Woo-Baeg Choi also played a significant role in the development of lamivudine and the closely related emtricitabine (FTC).[3] Their work underscored the therapeutic potential of these L-nucleoside analogs.

A pivotal discovery was the synergistic effect of lamivudine when used in combination with AZT. Dr. Cheng's research demonstrated that not only did the combination enhance the inhibition of HIV reverse transcriptase, but lamivudine could also restore AZT sensitivity in previously resistant HIV strains.[1][2] This finding laid the groundwork for the combination therapy approach that would become the standard of care for HIV infection.

Following successful preclinical and clinical development, lamivudine, under the brand name Epivir, was approved by the U.S. Food and Drug Administration (FDA) in November 1995 for use in combination with zidovudine for the treatment of HIV-1 infection.[1][4] Its activity against HBV was subsequently recognized, leading to its approval for the treatment of chronic hepatitis B in 1998.[5]

Mechanism of Action: A Nucleoside Analog Reverse Transcriptase Inhibitor

Lamivudine is a potent and selective inhibitor of viral reverse transcriptase. As a nucleoside analog of cytidine, its mechanism of action is dependent on intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1]

Intracellular Activation Pathway

The activation of lamivudine is a multi-step enzymatic process that occurs within the host cell.

Caption: Intracellular phosphorylation of lamivudine.

Inhibition of Viral Reverse Transcriptase

Once converted to its active triphosphate form, 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[1] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.

The key to its function as a chain terminator lies in its chemical structure. Lamivudine lacks a 3'-hydroxyl group on its sugar moiety.[1] When 3TC-TP is incorporated into the viral DNA, the absence of this 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby halting DNA chain elongation and terminating the reverse transcription process. This effectively prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the viral replication cycle.

Caption: Mechanism of reverse transcriptase inhibition by lamivudine.

Quantitative Preclinical and Clinical Data

The development of lamivudine was supported by a robust body of quantitative data from preclinical studies and pivotal clinical trials.

Preclinical Antiviral Activity and Cytotoxicity

Lamivudine demonstrated potent and selective activity against HIV-1 in various cell lines with minimal cytotoxicity.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC₅₀ (µM) | MT-4 | HIV-1 | 0.002 - 1.14 | [6] |

| PBMC | HIV-1 (LAV) | 0.0018 | [4] | |

| IC₅₀ (µM) | - | HBV | 0.1 | [6] |

| CC₅₀ (µM) | Various | - | >1000-fold higher than IC₅₀ | [6] |

Table 1: Preclinical Antiviral Activity and Cytotoxicity of Lamivudine. IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; PBMC: Peripheral Blood Mononuclear Cells.

Pharmacokinetic Properties

The pharmacokinetic profile of lamivudine in humans is characterized by rapid oral absorption and good bioavailability.

| Parameter | Value | Reference |

| Bioavailability | ~82% (adults) | [4] |

| Time to Peak Concentration (Tₘₐₓ) | 0.5 - 1.5 hours | [7] |

| Plasma Half-life (t₁/₂) | 5 - 7 hours | [4] |

| Intracellular Half-life of 3TC-TP | 10.5 - 15.5 hours (HIV-infected cells) | [7] |

| 17 - 19 hours (HBV-infected cells) | [7] | |

| Protein Binding | < 36% | [4] |

| Primary Route of Elimination | Renal (~70% unchanged) | [4] |

Table 2: Key Pharmacokinetic Parameters of Lamivudine in Adults.

Pivotal Clinical Trial Efficacy for HIV Treatment

The efficacy of lamivudine in combination with zidovudine for the treatment of HIV-1 was established in several key clinical trials, including NUCA 3001 and NUCB 3001.

| Trial | Treatment Arm | Mean Change in CD4+ Count (cells/mm³) at 24 weeks | Mean Change in HIV-1 RNA (log₁₀ copies/mL) at 24 weeks | Reference |

| NUCA 3001 | Lamivudine + Zidovudine | +85 | -1.0 | [2] |

| Zidovudine alone | +33 | -0.4 | [2] | |

| NUCB 3001 | Lamivudine + Zidovudine | +75 | -1.0 | [2] |

| Zidovudine alone | +25 | -0.5 | [2] |

Table 3: Efficacy Results from Pivotal Phase III Clinical Trials of Lamivudine for HIV-1 Treatment.

Pivotal Clinical Trial Efficacy for HBV Treatment

Clinical trials demonstrated the efficacy of lamivudine in suppressing HBV replication in patients with chronic hepatitis B.

| Trial Endpoint | Lamivudine (100 mg/day) | Placebo | p-value | Reference |

| Loss of Serum HBV DNA + ALT Normalization (at 24 weeks) | 63% | 6% | <0.001 | [8] |

| Histological Improvement (at 52 weeks) | 60% | N/A | - | [8] |

Table 4: Efficacy Results from a Pivotal Placebo-Controlled Trial of Lamivudine for HBeAg-Negative Chronic Hepatitis B. ALT: Alanine aminotransferase.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of lamivudine.

Synthesis of Racemic 2'-deoxy-3'-thiacytidine (BCH-189) and Enantiomeric Separation

The initial synthesis of lamivudine involved the preparation of the racemic compound followed by the resolution of its enantiomers. While various synthetic routes have been developed, a common approach involves the coupling of a protected oxathiolane sugar analog with a silylated cytosine base.

General Protocol Outline:

-

Synthesis of the Oxathiolane Intermediate: A key step is the formation of the 1,3-oxathiolane ring. This can be achieved through various methods, including the reaction of a protected glyoxylate with a dithiol.

-

Coupling with Cytosine: The protected oxathiolane is then coupled with a silylated cytosine derivative, often in the presence of a Lewis acid catalyst, to form the nucleoside.

-

Deprotection: The protecting groups are removed to yield the racemic mixture of BCH-189.

-

Enantiomeric Resolution: The separation of the desired (-)-enantiomer (lamivudine) from the (+)-enantiomer can be achieved through several methods, including:

-

Enzymatic Resolution: Utilizing enzymes such as lipases that selectively acylate one enantiomer, allowing for their separation.

-

Chiral Chromatography: Using a chiral stationary phase to separate the enantiomers.

-

Diastereomeric Crystallization: Forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

-

In Vitro Antiviral Activity Assay (HIV-1)

The antiviral activity of lamivudine against HIV-1 is typically determined using cell-based assays that measure the inhibition of viral replication.